4-amino-N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide
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Description
4-amino-N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide is a useful research compound. Its molecular formula is C19H14ClN5O2S2 and its molecular weight is 443.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to a class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Biochemical Pathways
Benzanilides and their derivatives have been reported to show anti-inflammatory and analgesic activities . Therefore, it is possible that this compound may affect pathways related to inflammation and pain perception.
Result of Action
Based on its structural similarity to other benzanilides, it is likely that it may exert anti-inflammatory and analgesic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability may be affected by exposure to light and oxygen . Additionally, the compound’s efficacy may be influenced by the pH of its environment, as this can affect the ionization state of the compound and hence its ability to interact with its targets.
Properties
IUPAC Name |
4-amino-N-[4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2S2/c20-13-3-1-12(2-4-13)18-23-11-17(28-18)16-9-10-22-19(24-16)25-29(26,27)15-7-5-14(21)6-8-15/h1-11H,21H2,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQGDCRHTNDQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3)NS(=O)(=O)C4=CC=C(C=C4)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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